5,6,7-Trifluoroquinoline
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Overview
Description
5,6,7-Trifluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. Fluorinated quinolines, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoroquinoline typically involves the fluorination of quinoline derivatives. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent in the presence of sulfuric acid . For this compound, the starting material is often 3,4,5-trifluoroaniline, which undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be replaced by nucleophiles such as sodium methoxide, potassium hydroxide, and ammonia.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium hydroxide, ammonia.
Cross-Coupling Reactions: Palladium or nickel catalysts, ligands, and bases.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Biaryl derivatives and other complex structures.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Scientific Research Applications
5,6,7-Trifluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of antimalarial, antibacterial, and antiviral drugs.
Biological Studies: The compound is studied for its enzyme inhibitory properties and potential therapeutic effects.
Material Science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.
Agriculture: Some derivatives are used as agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoroquinoline involves its interaction with various molecular targets. In medicinal applications, it often acts as an enzyme inhibitor, interfering with the function of enzymes critical for the survival of pathogens . The fluorine atoms enhance the compound’s binding affinity and selectivity for these targets, leading to increased potency .
Comparison with Similar Compounds
Similar Compounds
- 5,6,8-Trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 5,7-Difluoroquinoline
- 5,6,7,8-Tetrafluoroquinoline
Uniqueness
5,6,7-Trifluoroquinoline is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles .
Properties
IUPAC Name |
5,6,7-trifluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N/c10-6-4-7-5(2-1-3-13-7)8(11)9(6)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFRKPNUPAYCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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